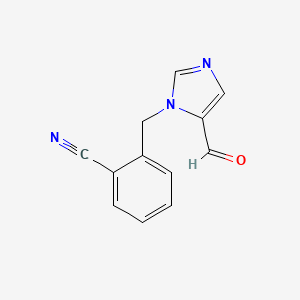

2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-5-10-3-1-2-4-11(10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFSAVPJNBBHDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC=C2C=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591216 | |

| Record name | 2-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655235-91-9 | |

| Record name | 2-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Convergent and Divergent Synthetic Pathways for 2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

The construction of this compound can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then coupled together in the final stages. In contrast, a divergent approach begins with a common intermediate that is subsequently elaborated to introduce the desired functional groups.

A plausible convergent approach would involve the synthesis of 5-formylimidazole and 2-(bromomethyl)benzonitrile separately, followed by their coupling. This strategy allows for the independent optimization of the synthesis of each fragment.

A potential divergent strategy could commence with the synthesis of 2-(imidazol-1-ylmethyl)benzonitrile. This central intermediate can then be functionalized in the final step, for instance, through formylation at the C5 position of the imidazole (B134444) ring. This approach is often more efficient in terms of step economy if the final functionalization is high-yielding.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single step from three or more starting materials. For the synthesis of the 1,5-disubstituted imidazole core of the target molecule, several MCRs can be envisioned.

The Van Leusen Imidazole Synthesis is a powerful three-component reaction that can yield 1,5-disubstituted imidazoles. organic-chemistry.org This reaction typically involves an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). To construct a precursor to the target molecule, one could utilize 2-aminomethylbenzonitrile as the amine component, a protected glyoxal (B1671930) derivative as the aldehyde, and TosMIC. The resulting 1-(2-cyanobenzyl)imidazole could then be deprotected and formylated.

Another relevant MCR is the Debus-Radziszewski imidazole synthesis , which involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.orgscribd.com A modification of this reaction using a primary amine, such as 2-aminomethylbenzonitrile, would lead to the corresponding N-substituted imidazole. wikipedia.orgwikiwand.com

| Multi-component Reaction | Key Reactants | Potential Intermediate |

| Van Leusen Reaction | 2-Aminomethylbenzonitrile, Glyoxal derivative, TosMIC | 1-(2-Cyanobenzyl)imidazole |

| Debus-Radziszewski Synthesis | Glyoxal, Formaldehyde derivative, 2-Aminomethylbenzonitrile | 1-(2-Cyanobenzyl)imidazole |

Imidazole Ring Formation Approaches

Beyond multi-component reactions, classical methods for imidazole ring synthesis can be adapted. These methods typically involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, as first described by Debus. researchgate.net To achieve the desired 1,5-disubstitution pattern, a primary amine (2-aminomethylbenzonitrile) would be used in place of ammonia. The formyl group could be introduced from a suitably functionalized aldehyde or by subsequent functionalization of the imidazole ring.

Functionalization of the Benzonitrile (B105546) Moiety

A key starting material for many of the proposed synthetic routes is a functionalized benzonitrile, specifically 2-(halomethyl)benzonitrile. This can be prepared from 2-methylbenzonitrile through radical halogenation. For instance, 2-methylbenzonitrile can be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield 2-(bromomethyl)benzonitrile. wiley-vch.de This intermediate is a versatile electrophile for the N-alkylation of imidazole.

| Starting Material | Reagents | Product |

| 2-Methylbenzonitrile | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-(Bromomethyl)benzonitrile wiley-vch.de |

Coupling Reactions for Imidazole-Benzonitrile Linkage

The formation of the bond between the imidazole nitrogen and the benzylic carbon of the benzonitrile moiety is a crucial step. This is typically achieved through an N-alkylation reaction. In a convergent synthesis, 5-formylimidazole can be reacted with 2-(bromomethyl)benzonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

Alternatively, in a divergent approach, imidazole can be first alkylated with 2-(bromomethyl)benzonitrile to form 2-(imidazol-1-ylmethyl)benzonitrile. This reaction is well-documented for various imidazole and benzyl (B1604629) halide derivatives. veeprho.com

Organometallic Reagent-Mediated Syntheses

Organometallic reagents, particularly organolithium compounds, offer powerful tools for the regioselective functionalization of heterocyclic systems.

Lithiation-Based Strategies

The directed ortho-metalation of substituted benzenes is a well-established strategy. However, for the synthesis of this compound, the direct lithiation of the imidazole ring is a more direct approach to introduce the formyl group.

It is known that the C2 proton of imidazole is the most acidic. However, by appropriate choice of directing groups and reaction conditions, lithiation at other positions can be achieved. For the target molecule, regioselective lithiation at the C5 position of a 1-substituted imidazole precursor is required. Research has shown that 1-substituted imidazoles can be selectively lithiated at the C5 position. acs.orgnih.gov

A potential synthetic route would involve the initial synthesis of 2-(imidazol-1-ylmethyl)benzonitrile. This intermediate could then be treated with a strong base, such as n-butyllithium, to achieve deprotonation at the C5 position. The resulting lithiated species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group at the desired position. commonorganicchemistry.com

Table of Proposed Lithiation-Based Synthesis:

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Imidazole | 1. NaH, THF; 2. 2-(Bromomethyl)benzonitrile | 2-(Imidazol-1-ylmethyl)benzonitrile |

| 2 | 2-(Imidazol-1-ylmethyl)benzonitrile | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H₂O | This compound |

This organometallic approach offers a high degree of regioselectivity for the introduction of the formyl group, which can be a significant advantage over electrophilic substitution methods like the Vilsmeier-Haack reaction, where mixtures of isomers can sometimes be obtained.

Grignard Reagent Applications

The structure of this compound presents two primary electrophilic sites susceptible to attack by Grignard reagents (R-Mg-X): the formyl group (an aldehyde) and the nitrile group. The application of Grignard reagents offers a potent method for carbon-carbon bond formation, leading to significant structural modifications of the parent molecule.

The reaction with the formyl group is a classic nucleophilic addition. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O pi bond. leah4sci.comyoutube.com A subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. masterorganicchemistry.com This transformation is a reliable method for introducing a variety of alkyl, vinyl, or aryl substituents at this position.

The nitrile group is generally less reactive than the formyl group towards Grignard reagents. However, under appropriate conditions, nucleophilic addition can occur. The reaction typically involves the Grignard reagent attacking the nitrile carbon, forming an imine anion after an initial addition. libretexts.org This intermediate can be hydrolyzed under acidic conditions to yield a ketone. If a second equivalent of the Grignard reagent adds before hydrolysis, it can lead to a dianion which, upon workup, may also produce a ketone after the unstable geminal diamine intermediate decomposes. libretexts.org

The chemoselectivity of the Grignard reaction—whether it attacks the formyl or nitrile group preferentially—would depend on steric hindrance and reaction conditions such as temperature and solvent. The aldehyde is significantly more electrophilic and thus the primary site of reaction under standard conditions.

Table 1: Potential Products from Grignard Reactions with this compound

| Reagent (R-MgX) | Target Functional Group | Intermediate | Final Product after Acid Workup |

|---|---|---|---|

| 1 eq. CH₃MgBr | Formyl Group | Alkoxide | 2-((5-(1-Hydroxyethyl)imidazol-1-yl)methyl)benzonitrile |

| 1 eq. PhMgBr | Formyl Group | Alkoxide | 2-((5-(Hydroxy(phenyl)methyl)imidazol-1-yl)methyl)benzonitrile |

Catalytic Synthesis Protocols

The synthesis of this compound itself can be approached through various catalytic methods. A logical and common retrosynthetic disconnection points to two key precursors: 1H-imidazole-5-carbaldehyde and 2-(halomethyl)benzonitrile. The crucial step is the formation of the N-C bond between the imidazole N1 atom and the benzylic carbon.

Transition Metal-Catalyzed Coupling Reactions

While direct N-alkylation with a benzyl halide is common, transition metal-catalyzed reactions, particularly those involving palladium (Pd) and copper (Cu), represent a cornerstone of modern C-N bond formation and are highly relevant. These methods are most famous for N-arylation but provide a framework for understanding advanced N-alkylation catalysis.

Palladium-Catalyzed Reactions: Buchwald-Hartwig amination is a powerful tool for N-arylation. Although typically used for aryl halides, adaptations for N-alkylation exist. A significant challenge in Pd-catalyzed N-arylation of imidazoles is the inhibitory effect of the imidazole substrate on the formation of the active Pd(0)-ligand catalyst. nih.govmit.edu Studies have shown that pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., a biaryl phosphine) before adding the imidazole substrate can drastically improve reaction efficacy. mit.edu This approach ensures the formation of the catalytically active species, which then undergoes oxidative addition with the halide, followed by coordination of the imidazole and reductive elimination to form the desired product. mit.edu

Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type couplings are a classical and highly effective method for N-arylation of imidazoles and can be performed under milder conditions than the original protocols. nih.gov These reactions are often more cost-effective than their palladium counterparts. The mechanism is believed to involve the formation of a Cu(I)-imidazole complex, which then reacts with the aryl halide. The versatility and lower cost of copper salts make them attractive for large-scale synthesis. researchgate.net

The choice between palladium and copper can also influence regioselectivity in direct C-H functionalization reactions on the imidazole ring, with palladium favoring the more nucleophilic positions and copper favoring the more acidic C-H bonds. nih.gov

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign protocols. For imidazole synthesis, several green approaches have been established that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis: One-pot syntheses of substituted imidazoles have been developed under solvent-free conditions. For example, the reaction of a 1,2-diamine, an aldehyde, and ammonium (B1175870) acetate can be performed by heating the mixture directly, leading to high yields and simplifying product isolation. asianpubs.org This approach aligns with the principles of waste prevention and atom economy.

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the synthesis of imidazoles, significantly reducing reaction times from hours to minutes. orientjchem.org A factorial design approach can be used to optimize conditions like microwave power and time to maximize yield. orientjchem.org

Natural and Reusable Catalysts: Environmentally friendly catalysts have been explored for imidazole synthesis. Citrus juice, containing citric acid, has been used as a natural, biodegradable acid catalyst. researchgate.net Solid reusable catalysts, such as ZSM-11 zeolites, provide high catalytic activity under solvent-free conditions and can be recovered and reused multiple times without significant loss of activity. nih.gov Similarly, nano aluminum nitride has been used as a solid source of ammonia in multicomponent reactions, offering good to excellent yields. ias.ac.in

Table 2: Comparison of Green Synthetic Methods for Imidazole Derivatives

| Method | Catalyst | Solvent | Conditions | Key Advantages |

|---|---|---|---|---|

| One-Pot Synthesis asianpubs.org | None | Solvent-Free | ~70 °C, ~1 h | High yields, easy setup, mild conditions |

| Zeolite Catalysis nih.gov | ZSM-11 Zeolite | Solvent-Free | 110 °C, 30 min | Reusable catalyst, short reaction time, high yield |

| Nano AlN ias.ac.in | None (AlN as reactant) | Solvent-Free or Water | Heat | Cost-effective, good to excellent yields |

| Microwave-Assisted orientjchem.org | None | Ethanoic Acid | 720 W, ~6 min | Drastically reduced reaction time |

Reaction Mechanism Elucidation for Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. For the synthesis of this compound, the N-alkylation of the imidazole ring is a key transformation.

Investigation of Reaction Intermediates

The mechanism of N-alkylation of an unsymmetrical imidazole, such as 1H-imidazole-5-carbaldehyde, is highly dependent on the reaction medium.

In Basic Media: Under basic conditions, a base abstracts the acidic N-H proton to form an imidazole anion. This highly nucleophilic anion then attacks the alkylating agent (e.g., 2-(bromomethyl)benzonitrile) in a standard Sₙ2 reaction. The kinetics are generally considered to be SE2cB (Substitution, Electrophilic, second-order, conjugate Base). otago.ac.nz

In "Neutral" Media: In the absence of a strong base, the neutral imidazole acts as the nucleophile. The regioselectivity is complicated by the tautomeric equilibrium between the 4-formyl and 5-formyl tautomers. Electron-withdrawing groups, like the formyl group, favor the tautomer where the substituent is at the 4-position. otago.ac.nz Even if this tautomer is less reactive, its higher concentration can dictate the product ratio. The proposed mechanism involves a nucleophilic attack (Sₙ2-type) on the alkylating agent, followed by deprotonation to give the final product. beilstein-journals.org Another proposed mechanism for allylation involves a conjugate addition-elimination pathway. beilstein-journals.org

In transition metal-catalyzed routes, the mechanism proceeds through a catalytic cycle involving well-defined intermediates. For a palladium-catalyzed process, the cycle typically includes:

Oxidative Addition: The Pd(0) catalyst adds to the benzyl halide, forming a Pd(II) intermediate.

Coordination and Deprotonation: The imidazole coordinates to the Pd(II) complex, and a base removes the N-H proton.

Reductive Elimination: The N- and C-ligands couple, releasing the final product and regenerating the Pd(0) catalyst. biomedres.us

Kinetic Studies of Formyl and Nitrile Group Transformations

While specific kinetic data for this compound are not available in the surveyed literature, the principles of kinetic analysis can be applied by examining studies on related functional groups.

Formyl Group Transformations: The reactivity of the formyl group is central to the molecule's utility as a synthetic intermediate. Kinetic studies on imidazole formation, for which an aldehyde is a key reactant, have been performed computationally. Density functional theory (DFT) calculations can determine the Gibbs free energy of reaction pathways and the activation energy barriers for transition states, providing insight into the most kinetically favorable routes. researchgate.net Such studies suggest that the formation of a diimine species is often an important intermediate in the path to the imidazole ring. researchgate.net

Nitrile Group Transformations: The benzonitrile moiety can undergo various transformations, most notably hydrolysis to a carboxylic acid or reduction to an amine.

Hydrolysis: The acid-catalyzed hydrolysis of benzonitriles has been studied kinetically. semanticscholar.org The reaction proceeds via initial protonation of the nitrogen, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. libretexts.org

Cyclization: In other systems, such as polyacrylonitrile, the kinetics of nitrile group transformation (intramolecular cyclization) have been studied. These studies determine kinetic parameters like the activation energy, which is reported to be in the range of 100-150 kJ/mol for nitrile cyclization. researchgate.net Such data is crucial for process control, for example, in the production of carbon fibers. researchgate.net

Table 3: Illustrative Kinetic Parameters for Related Functional Group Transformations

| Reaction Type | Substrate Type | Method | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Imidazole Formation | Glyoxal + Methylamine | Computational (DFT) | Varies per step | researchgate.net |

| Nitrile Cyclization | Polyacrylonitrile | Isothermal Stabilization | 100-150 kJ/mol | researchgate.net |

Stereochemical Considerations in Synthesis

The synthesis of "this compound" presents several potential stereochemical considerations, primarily centered around the creation of stereogenic centers and the possibility of atropisomerism. While the final product, in its ground state, does not possess a traditional chiral center, the synthetic route and the nature of the precursors can introduce complexities that require careful stereochemical control.

A prevalent method for the synthesis of N-substituted imidazoles involves the N-alkylation of an imidazole ring with a suitable alkyl halide. In the case of "this compound," this would typically involve the reaction of 5-formylimidazole with 2-(bromomethyl)benzonitrile. The stereochemical implications of this synthesis can be considered from two main perspectives: the use of chiral precursors and the potential for atropisomerism.

Should the synthesis begin with a chiral precursor, for instance, a derivative of an amino acid to construct the imidazole ring, the stereochemical integrity of that precursor must be maintained throughout the synthetic sequence. The use of chiral amines and aldehydes derived from α-amino acids has been shown to be a viable route to imidazoles with asymmetric centers, with excellent retention of chiral purity nih.gov. While "this compound" itself is achiral, a synthetic strategy employing a chiral auxiliary on the imidazole ring or the benzonitrile moiety could be envisioned for asymmetric transformations at a different part of the molecule in a more complex derivative.

A more direct stereochemical consideration for a molecule of this nature would be the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. In "this compound," the bond between the benzonitrile group and the methylene (B1212753) bridge, as well as the bond between the methylene bridge and the imidazole ring, could potentially exhibit restricted rotation if bulky substituents were present on either the phenyl or the imidazole ring. While the parent molecule is unlikely to exhibit stable atropisomers at room temperature, derivatives with significant steric hindrance could. The synthesis of such derivatives would require careful consideration of the reaction conditions to control the formation of the desired atropisomer.

Furthermore, the field of asymmetric catalysis offers powerful tools for the enantioselective synthesis of complex molecules. While not directly applicable to the synthesis of the achiral "this compound," it is a key consideration in the broader context of substituted imidazole synthesis. For instance, catalytic enantioselective reactions can be used to generate axially chiral imidazoles nih.gov. This involves the desymmetrization of an achiral starting material through the use of a chiral catalyst, leading to the formation of a product with high enantiomeric excess nih.gov. Such methodologies could be adapted for the synthesis of chiral derivatives of the target compound.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity within the molecule. For 2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile, one would expect to observe distinct signals for the formyl proton, the protons on the imidazole (B134444) and benzonitrile (B105546) rings, and the methylene (B1212753) bridge protons. The chemical shifts and coupling constants of these protons would provide crucial information for their assignment.

Table 1: Anticipated ¹H NMR Data for this compound

| Protons | Anticipated Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Formyl-H | ~9.5-10.5 | Singlet |

| Imidazole-H | ~7.0-8.0 | Doublets/Singlets |

| Benzonitrile-H | ~7.4-7.8 | Multiplets |

| Methylene-CH₂ | ~5.0-5.5 | Singlet |

Note: This table is predictive and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic, nitrile).

Table 2: Anticipated ¹³C NMR Data for this compound

| Carbon Atom | Anticipated Chemical Shift (ppm) |

|---|---|

| Formyl-C=O | ~185-195 |

| Imidazole-C | ~120-150 |

| Benzonitrile-C | ~110-140 |

| Nitrile-CN | ~115-125 |

| Methylene-CH₂ | ~50-60 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for connecting the different fragments of the molecule, such as the benzonitrile ring to the methylene bridge and the methylene bridge to the imidazole ring.

Advanced NMR Methodologies for Structural Assignment

In cases of complex or overlapping signals, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the spatial proximity of protons, further confirming the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated masses of possible elemental compositions.

Table 3: Anticipated HRMS Data for this compound

| Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|

| C₁₂H₉N₃O | [Calculated Value] | [Experimental Value Needed] |

Note: Experimental data is required to complete this table.

Fragmentation Pattern Analysis

The mass spectrum of this compound provides significant insights into its molecular structure through the analysis of its fragmentation pattern. The molecular ion peak [M]⁺ is observed, and its fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Key fragmentation pathways for this compound are hypothesized to include:

Loss of the formyl group (-CHO): A common fragmentation for aldehydes is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a formyl radical.

Cleavage of the methylene bridge: The bond between the benzonitrile moiety and the imidazole ring can cleave, resulting in fragments corresponding to the benzyl (B1604629) and imidazolyl moieties.

Loss of HCN: Nitriles can undergo fragmentation via the loss of a neutral hydrogen cyanide molecule.

A plausible fragmentation pattern is detailed in the table below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula of Fragment |

| 223 | [M]⁺ | C₁₂H₉N₃O |

| 194 | [M - CHO]⁺ | C₁₁H₉N₃ |

| 116 | [C₈H₆N]⁺ | Benzonitrile-CH₂ fragment |

| 102 | [C₇H₆N]⁺ | Benzonitrile fragment |

| 95 | [C₄H₃N₂O]⁺ | Formyl-imidazole fragment |

This data is illustrative and based on typical fragmentation patterns of related compounds.

Vibrational Spectroscopy

The FT-IR spectrum of the compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The key vibrational modes are summarized in the following table.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3150 | C-H stretching | Imidazole ring |

| ~3000-3100 | C-H stretching | Benzene (B151609) ring |

| ~2220-2240 | C≡N stretching | Nitrile |

| ~1680-1700 | C=O stretching | Aldehyde |

| ~1500-1600 | C=C and C=N stretching | Aromatic and Imidazole rings |

| ~1400-1450 | CH₂ bending | Methylene bridge |

| ~750-800 | C-H out-of-plane bending | Benzene ring (ortho-substitution) |

This data is predictive and based on characteristic infrared absorption frequencies for the respective functional groups.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic rings and the nitrile group, which often give strong Raman signals. The technique can also be applied in surface-enhanced Raman spectroscopy (SERS) studies to investigate the molecule's interaction with metallic surfaces, leveraging the imidazole nitrogen and nitrile group's potential for coordination. mdpi.comnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of the compound are governed by the chromophoric benzonitrile and formyl-imidazole moieties.

The UV-Vis absorption spectrum of this compound is expected to show absorptions arising from π→π* and n→π* electronic transitions within the conjugated systems of the molecule. shu.ac.uklibretexts.org The benzonitrile and the formyl-substituted imidazole ring are the primary chromophores. tanta.edu.eg

π→π transitions:* These high-intensity absorptions are expected at shorter wavelengths and arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals in the aromatic and imidazole rings.

n→π transitions:* These lower-intensity absorptions are expected at longer wavelengths and involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to π* antibonding orbitals. shu.ac.uk

The expected electronic transitions are summarized below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Chromophore |

| ~230-250 | High | π→π | Benzonitrile |

| ~270-290 | Moderate | π→π | Formyl-imidazole |

| ~310-330 | Low | n→π* | Formyl group |

This data is an estimation based on the electronic spectra of similar aromatic and heterocyclic compounds.

Fluorescence spectroscopy can provide information on the emission properties of the compound upon excitation. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. nih.govnih.gov

For a molecule like this compound, the presence of heteroatoms and the formyl group might lead to non-radiative decay pathways, potentially resulting in a moderate to low quantum yield. The actual values would be highly dependent on the solvent environment and temperature.

| Parameter | Hypothetical Value | Significance |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.3 | Indicates the fraction of absorbed photons that are emitted as fluorescence. |

| Fluorescence Lifetime (τ) | 1 - 5 ns | Represents the decay rate of the excited state population. nih.gov |

These values are hypothetical and serve as a basis for understanding the potential fluorescence properties of the compound.

X-ray Crystallography

The determination of a molecule's three-dimensional structure through X-ray crystallography is a definitive analytical method. However, no studies detailing such an analysis for this compound could be located.

Single-Crystal X-ray Diffraction Analysis

There is no available information regarding the single-crystal X-ray diffraction of this compound. Consequently, crucial crystallographic parameters such as the crystal system, space group, unit cell dimensions, and calculated density remain unknown. Data tables of bond lengths, bond angles, and torsion angles, which are generated from this analysis, are therefore not available.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, a discussion of the crystal packing and specific intermolecular interactions, such as potential hydrogen bonding involving the formyl group or π-π stacking between the imidazole and benzonitrile rings, would be purely speculative. No experimental evidence is available to describe how molecules of this compound arrange themselves in a solid state.

Absolute Configuration Determination

The determination of the absolute configuration is relevant for chiral molecules. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, this section is not applicable to this specific compound.

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of a compound's elemental composition, confirming its purity and empirical formula (C₁₂H₉N₃O). No published studies were found that report the results of such an analysis for this compound. Therefore, a data table comparing the calculated and experimentally found percentages of carbon, hydrogen, and nitrogen cannot be provided.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Through DFT, various properties of 2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile can be predicted and analyzed.

Geometry Optimization and Conformational Analysis

The first step in a thorough computational analysis is the determination of the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations are performed to locate the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds—notably the C-N and C-C bonds of the benzyl-imidazole linkage—a comprehensive conformational analysis is critical.

This analysis involves systematically rotating these bonds and performing geometry optimization at each step to identify various local minima, or conformers. The relative energies of these conformers are then compared to identify the global minimum, which represents the most probable structure of the molecule in the gas phase. These calculations reveal the preferred spatial orientation of the benzonitrile (B105546) and formyl-imidazole moieties relative to each other, which is crucial for understanding its potential intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions.

For this compound, FMO analysis would typically show the distribution of electron density for these orbitals. The HOMO is often localized on the more electron-rich parts of the molecule, such as the imidazole (B134444) ring, while the LUMO may be distributed over the electron-withdrawing benzonitrile and formyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Theoretical Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions. The MEP map is color-coded to indicate regions of negative and positive electrostatic potential.

In the case of this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative nitrogen atom of the nitrile group and the oxygen atom of the formyl group, as these are sites susceptible to electrophilic attack. Regions of positive potential (colored blue) would be anticipated around the hydrogen atoms, indicating sites for nucleophilic attack.

Theoretical Vibrational Frequencies and NMR Chemical Shifts

DFT calculations can also predict spectroscopic properties. Theoretical vibrational frequencies, corresponding to the infrared (IR) spectrum, can be calculated to help identify the characteristic vibrational modes of the molecule. Key vibrational modes for this compound would include the C≡N stretch of the nitrile group, the C=O stretch of the formyl group, and various C-H and C=C stretching and bending modes of the aromatic rings.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculated shifts, when compared to experimental data, can aid in the structural confirmation of the molecule. The calculations provide insight into the electronic environment of each nucleus.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | Data not available |

| Formyl (C=O) | Stretching | Data not available |

| Imidazole Ring | C=N Stretching | Data not available |

Molecular Dynamics Simulations

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of the molecule over time, often in the presence of a solvent.

Conformational Space Exploration

MD simulations can be used to explore the conformational landscape of this compound in a more dynamic fashion than a static conformational search. By simulating the molecule's movement over a period of time (from picoseconds to microseconds), researchers can observe transitions between different conformations and determine the relative populations of different conformational states under specific conditions (e.g., in a particular solvent at a given temperature). This provides a more realistic picture of the molecule's structural flexibility and preferred shapes in a solution environment.

Intermolecular Interaction Dynamics

The intermolecular interactions of "this compound" are crucial in determining its behavior in various environments, including its aggregation, and interaction with biological macromolecules. Molecular dynamics (MD) simulations are a powerful tool to study these dynamic interactions. nih.gov In a simulated aqueous environment, the imidazole ring can form hydrogen bonds with water molecules. rdd.edu.iq Specifically, the nitrogen atoms of the imidazole ring and the oxygen atom of the formyl group can act as hydrogen bond acceptors, while the hydrogen atoms on the imidazole and benzene (B151609) rings can act as weak hydrogen bond donors. rdd.edu.iqpensoft.net

Interactive Data Table: Potential Intermolecular Interactions

| Interacting Group of Compound | Type of Interaction | Potential Partner Molecule/Group |

| Formyl Oxygen | Hydrogen Bond Acceptor | Water, Amino Acid Hydroxyl/Amine Groups |

| Imidazole Nitrogen (N3) | Hydrogen Bond Acceptor | Water, Amino Acid Hydroxyl/Amine Groups |

| Benzene Ring | π-π Stacking | Aromatic Amino Acid Residues (e.g., Phenylalanine, Tyrosine) |

| Cyano Group | Dipole-Dipole | Polar Molecules |

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to predict the properties of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the chemical structure and a specific property, such as reactivity, solubility, or biological activity. For "this compound" and its analogs, a QSPR model could be developed to predict a property of interest.

The first step in developing a QSPR model is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. For "this compound," these descriptors would include electronic properties (e.g., dipole moment, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices. nih.gov Once the descriptors are calculated for a series of related compounds, a statistical method, such as multiple linear regression or partial least squares, is used to build the model. nih.gov

For instance, a hypothetical QSPR study could correlate the electronic properties of a series of substituted benzonitrile-imidazole derivatives with their inhibitory activity against a specific enzyme. The resulting model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Interactive Data Table: Hypothetical QSPR Descriptors and Predicted Property

| Compound | Electronic Descriptor (e.g., Dipole Moment) | Steric Descriptor (e.g., Molecular Volume) | Predicted Property (e.g., logP) |

| Analog 1 | 3.5 D | 210 ų | 2.1 |

| Analog 2 | 4.2 D | 225 ų | 1.8 |

| This compound | 3.9 D | 218 ų | 1.95 |

| Analog 3 | 3.1 D | 205 ų | 2.3 |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to elucidate the mechanism of a chemical reaction. It involves mapping the potential energy surface of the reaction to identify the reactants, products, intermediates, and transition states. nih.gov For "this compound," a key reaction of interest is the nucleophilic addition to the formyl group, a common reaction for aldehydes.

Theoretical studies on nucleophilic addition to carbonyl groups have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.net Using computational methods like Density Functional Theory (DFT), the geometry and energy of the transition state for this reaction can be calculated. researchgate.net The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for the reaction to occur.

In the case of a nucleophilic attack on the formyl group of "this compound," the nucleophile would approach the carbonyl carbon, leading to the formation of a transition state where the C-O double bond is partially broken and a new bond with the nucleophile is partially formed. The geometry of the carbonyl group changes from trigonal planar to a more tetrahedral arrangement in the transition state. academie-sciences.fr The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Interactive Data Table: Calculated Energies for a Hypothetical Nucleophilic Addition

| Species | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., C-Nu distance) |

| Reactants | 0 | > 3.0 Å |

| Transition State | +15.2 | ~2.1 Å |

| Tetrahedral Intermediate | -5.8 | ~1.5 Å |

| Products | -10.5 | N/A |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Formyl Group

The aldehyde (formyl) functionality at the 5-position of the imidazole (B134444) ring is a versatile handle for a variety of chemical modifications, including oxidation, reduction, and condensation reactions. These transformations allow for the introduction of new functional groups and the extension of the molecular framework.

Oxidation Reactions

The formyl group of imidazole-5-carbaldehydes can be oxidized to a carboxylic acid. While specific studies on 2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile are not prevalent in the reviewed literature, the oxidation of analogous imidazole-5-carbaldehydes is a known transformation. This conversion can be achieved using various oxidizing agents. For instance, the oxidation of imidazole-2-carboxaldehyde to imidazole-2-carboxylic acid has been documented. This suggests that similar methodologies could be applied to the target molecule.

| Starting Material | Oxidizing Agent | Product | Reference |

| Imidazole-2-carboxaldehyde | Manganese dioxide | Imidazole-2-carboxylic acid | nih.gov |

| 1-Aryl-4-benzylsulfanyl-1H-imidazole-5-carbaldehydes | Oxidative chlorination | 1-Aryl-5-formyl-1H-imidazole-4-sulfonyl chlorides | orientjchem.org |

Table 1: Examples of Oxidation Reactions on Imidazole Aldehyde Derivatives

Reduction Reactions

The formyl group is readily susceptible to reduction to a primary alcohol. This transformation is typically accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) rsc.orgmasterorganicchemistry.comugm.ac.idyoutube.com. The resulting hydroxymethyl group provides a new site for further functionalization, such as esterification or etherification. Research on analogous compounds, such as 1-aryl-4-chloro-1H-imidazole-5-carbaldehydes, has demonstrated their successful reduction to the corresponding (1-aryl-4-chloro-1H-imidazol-5-yl)methanols using sodium tetrahydridoborate orientjchem.org.

| Starting Material | Reducing Agent | Solvent | Product | Yield | Reference |

| 1-Aryl-4-chloro-1H-imidazole-5-carbaldehydes | Sodium tetrahydridoborate | Not specified | (1-Aryl-4-chloro-1H-imidazol-5-yl)methanols | Not specified | orientjchem.org |

| Benzaldehyde (B42025) | Sodium borohydride | Dichloromethane | Benzyl (B1604629) alcohol | High | ugm.ac.id |

Table 2: Examples of Reduction Reactions of Aldehydes to Alcohols

Condensation Reactions

The formyl group can participate in condensation reactions with various nucleophiles, most notably active methylene (B1212753) compounds in what is known as the Knoevenagel condensation orientjchem.orgresearchgate.netosaka-u.ac.jp. This reaction allows for the formation of a new carbon-carbon double bond, leading to the synthesis of α,β-unsaturated systems. These products can serve as precursors for a wide range of more complex molecules. Studies on various aromatic and heterocyclic aldehydes have shown that this condensation can be catalyzed by weak bases like piperidine (B6355638) or even imidazole itself researchgate.net.

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| Aromatic Aldehydes | Malononitrile (B47326), Ethyl Cyanoacetate | Imidazole | Arylidene derivatives | researchgate.net |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone derivative | researchgate.net |

| p-Hydroxybenzaldehyde | Malononitrile | Urea (microwave) | 2-(4-hydroxyphenylmethylene)malononitrile | banglajol.info |

Table 3: Examples of Knoevenagel Condensation Reactions

Reactivity of the Nitrile Group

The benzonitrile (B105546) moiety of the molecule offers another reactive center, the cyano group. This group can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields an amide, while complete hydrolysis leads to a carboxylic acid libretexts.orgyoutube.com. The conversion of nitriles to amides can be achieved with high selectivity under controlled conditions, for example, using a hydrated ionic liquid like tetrabutylammonium (B224687) hydroxide (B78521) researchgate.net or under mild basic conditions with hydrogen peroxide researchgate.net. This transformation introduces a carboxamide group, which is a common feature in many biologically active molecules.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Benzonitrile | Tetrabutylammonium hydroxide (TBAH) | Heat | Benzamide | Good | researchgate.net |

| Benzonitrile | Water extract of pomelo peel ash (WEPPA) | 150 °C | Benzamide | Moderate to Excellent | nih.gov |

| Aromatic Nitriles | N,N-diethylhydroxylamine, H₂O | 100 °C | Aromatic Amides | Good to Excellent | researchgate.net |

Table 4: Examples of Nitrile to Amide Conversion

Reduction to Amines

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel is a common method osaka-u.ac.jpresearchgate.netbme.hu. Other potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed for this transformation. This reduction provides a route to introduce a basic amino group, significantly altering the physicochemical properties of the parent molecule and offering a new point for derivatization.

| Starting Material | Catalyst/Reagent | Conditions | Product | Selectivity/Yield | Reference |

| Benzonitrile | 10% Pd/C | 30 °C, 6 bar H₂, water/dichloromethane, NaH₂PO₄ | Benzylamine (B48309) | 95% selectivity | bme.hu |

| (Hetero)aromatic and Aliphatic Nitriles | nano-Ni₃C/Al₂O₃ | 130 °C, 10 bar H₂, 2-propanol, NH₃ aq. | Primary Amines | High yields | osaka-u.ac.jp |

| Nitriles | Dihydrogen, Secondary Amine, Pd or Pt catalyst | 20 to 100 °C | Tertiary Amines | Not specified | google.com |

Table 5: Examples of Nitrile Reduction to Amines

Cycloaddition Reactions

The formyl group at the C-5 position of the imidazole ring in "this compound" introduces the potential for this compound to participate in cycloaddition reactions, acting as a dienophile or as part of a diene system. While specific studies on the cycloaddition reactivity of this particular molecule are not extensively documented, the behavior of similar heterocyclic aldehydes provides a basis for predicting its reactivity.

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool in organic synthesis for the formation of six-membered rings. sigmaaldrich.com In this context, the imidazole ring itself can be part of a diene. For instance, studies have shown that imidazole-based dienes can react with various dienophiles. rsc.org Conversely, the carbon-carbon double bond of the imidazole ring could potentially act as a dienophile, although this is less common.

More pertinent to the structure of "this compound" is the reactivity of the formyl group. The aldehyde functionality can participate in hetero-Diels-Alder reactions, where it acts as the dienophile. This type of reaction, involving a C=O double bond, leads to the formation of dihydropyran rings. The reactivity of the formyl group in such reactions is often enhanced by the electronic nature of the heterocyclic ring to which it is attached.

Furthermore, imidazoles can undergo cycloaddition across the C4-C5 double bond under photochemical conditions. wjpsonline.com For example, the reaction of imidazole with acrylonitrile (B1666552) represents this type of cycloaddition. wjpsonline.com It is plausible that "this compound" could undergo similar photochemical cycloadditions.

Recent research has also explored the Diels-Alder reactions of 4-vinylimidazoles at room temperature, which proceed in high yields. nih.govnih.gov This suggests that if the formyl group of "this compound" were to be converted to a vinyl group, the resulting derivative would likely be a reactive diene in cycloaddition reactions.

Reactivity of the Imidazole Ring

The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to a variety of chemical transformations. Its reactivity is influenced by the presence of two nitrogen atoms and is significantly modulated by the substituents attached to the ring.

Electrophilic Aromatic Substitution on the Imidazole Core

The imidazole ring is generally reactive towards electrophilic attack due to its electron-rich nature. globalresearchonline.net Electrophilic substitution typically occurs at the C-4 or C-5 positions, which have higher electron densities compared to the C-2 position. nih.gov The precise location of substitution is influenced by the directing effects of existing substituents.

In "this compound," the imidazole ring is substituted at the N-1 position with a 2-cyanobenzyl group and at the C-5 position with a formyl group. The formyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The N-1 substituent's electronic effect is more complex. Generally, N-alkylation can either activate or deactivate the ring depending on the nature of the alkyl group and the reaction conditions.

Considering the deactivating nature of the C-5 formyl group, electrophilic aromatic substitution on the imidazole core of this molecule would be expected to be less facile than on an unsubstituted imidazole. If substitution were to occur, it would likely be directed to the C-4 position, as the C-5 and N-1 positions are already substituted and the C-2 position is generally less favored for electrophilic attack. uobabylon.edu.iq

Common electrophilic substitution reactions for imidazoles include:

Nitration: Typically carried out with a mixture of nitric and sulfuric acids. uobabylon.edu.iq

Sulfonation: Can be achieved using fuming sulfuric acid. uobabylon.edu.iq

Halogenation: Bromination and iodination are common, often leading to poly-substituted products under certain conditions. uobabylon.edu.iq

N-Alkylation and N-Acylation Reactions

Since the N-1 position of the imidazole ring in "this compound" is already substituted with the 2-cyanobenzyl group, further N-alkylation or N-acylation at this position is not possible. However, the other nitrogen atom (N-3) is available for such reactions.

N-Alkylation: The N-3 nitrogen possesses a lone pair of electrons and can act as a nucleophile. Reaction with an alkyl halide would lead to the formation of a quaternary imidazolium (B1220033) salt. The reactivity in N-alkylation is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the imidazole ring. lookchem.comciac.jl.cnnih.gov

N-Acylation: Similarly, N-acylation at the N-3 position can occur with acylating agents such as acyl chlorides or anhydrides, leading to the formation of an acylimidazolium species. N-acyl imidazoles are known to be reactive acylating agents themselves. nih.govnih.govkyoto-u.ac.jpoup.com The reaction of "this compound" with an acylating agent would yield a positively charged acylimidazolium derivative.

Modifications at the C-2, C-4, and C-5 Positions

The reactivity of the carbon atoms in the imidazole ring allows for various modifications, often facilitated by initial metalation.

C-2 Position: The C-2 proton of an imidazole ring is the most acidic and can be removed by a strong base to generate an imidazol-2-ylidene, a type of N-heterocyclic carbene. However, in "this compound," the presence of the electron-withdrawing formyl group at C-5 might influence the acidity of the C-2 proton. Direct functionalization at the C-2 position can also be achieved through palladium-catalyzed cross-coupling reactions. nih.gov

C-4 Position: The C-4 position is available for substitution. As mentioned, electrophilic substitution would likely occur at this position. Additionally, metalation at C-4 followed by quenching with an electrophile is a viable strategy for introducing substituents. nih.gov

C-5 Position: The C-5 position is occupied by a formyl group. This aldehyde functionality is a versatile handle for a wide range of chemical transformations. For instance, it can undergo:

Oxidation: To the corresponding carboxylic acid.

Reduction: To a hydroxymethyl group.

Reductive amination: To form various aminomethyl derivatives.

Wittig reaction and related olefination reactions: To introduce carbon-carbon double bonds.

Condensation reactions: With various nucleophiles to form imines, oximes, hydrazones, etc.

The reactivity of this formyl group is central to the derivatization strategies for this molecule. researchgate.net

Reactivity of the Benzonitrile Moiety

The benzonitrile moiety consists of a phenyl ring substituted with a cyano group and a methylene-imidazole group. The reactivity of this part of the molecule is primarily dictated by the electronic effects of these substituents on the aromatic ring.

Substitutions on the Phenyl Ring

Electrophilic aromatic substitution is a key reaction for modifying the phenyl ring. The directing effects of the existing substituents determine the position of the incoming electrophile. wikipedia.orgunizin.orglibretexts.org

In "this compound," the phenyl ring has two substituents:

Cyano group (-CN): This is a strong electron-withdrawing group and is a meta-director. unizin.org It deactivates the ring towards electrophilic attack.

The interplay of these two groups will determine the regioselectivity of electrophilic substitution. The powerful meta-directing and deactivating effect of the cyano group will likely dominate. Therefore, electrophilic substitution would be expected to occur primarily at the positions meta to the cyano group (positions 4 and 6 on the benzonitrile ring). The ortho-, para-directing influence of the methylene-imidazole group would favor substitution at positions 3 and 5. The outcome will depend on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions that could be applied to the benzonitrile ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.org However, the deactivating nature of the cyano group means that harsh reaction conditions may be required for these transformations.

Below is a table summarizing the expected directing effects of the substituents on the benzonitrile ring for electrophilic aromatic substitution.

| Substituent | Position on Phenyl Ring | Electronic Effect | Directing Effect |

| -CN | 1 | Electron-withdrawing | Meta |

| -CH₂-imidazole | 2 | Weakly activating/deactivating | Ortho, Para |

Palladium-Catalyzed Cross-Coupling Reactions

The imidazole and benzonitrile rings in "this compound" offer potential sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct experimental data on this specific molecule is not extensively documented, the expected reactivity can be inferred from studies on related imidazole and benzonitrile derivatives.

The imidazole moiety, particularly at the C2 and C4 positions, can be a substrate for various cross-coupling reactions. Imidazoles are known to participate in Suzuki, Stille, and Heck reactions, typically requiring prior functionalization with a halide or triflate. However, recent advancements have enabled direct C-H activation and coupling of imidazole derivatives. For instance, palladium catalysts can facilitate the coupling of aryl halides with the C-H bonds of N-substituted imidazoles. Given the substitution pattern of "this compound," the C2 and C4 positions of the imidazole ring are potential sites for such transformations.

The benzonitrile portion of the molecule also presents opportunities for cross-coupling. The nitrile group can direct ortho-lithiation, which can then be followed by transmetalation to a suitable organometallic reagent for subsequent palladium-catalyzed coupling. Furthermore, the aromatic ring itself can be functionalized with a leaving group (e.g., Br, I, OTf) to participate in standard cross-coupling protocols.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions based on the reactivity of analogous compounds.

| Reaction Type | Potential Coupling Partner | Potential Product | Catalyst/Ligand System (based on literature) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted benzonitrile or imidazole | Pd(OAc)₂, SPhos |

| Heck | Alkene | Alkenyl-substituted benzonitrile or imidazole | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Terminal alkyne | Alkynyl-substituted benzonitrile or imidazole | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine | Amino-substituted benzonitrile or imidazole | Pd₂(dba)₃, BINAP |

Cyclization Reactions and Annulation Strategies involving the Compound

The bifunctional nature of "this compound," with its electrophilic formyl group and the nucleophilic potential of the nitrile group (after transformation), makes it a prime candidate for a variety of cyclization and annulation reactions to construct new heterocyclic rings.

The formyl group on the imidazole ring is a versatile handle for derivatization. It can readily undergo condensation reactions with various nucleophiles. For example, reaction with primary amines can form imines, which can then undergo intramolecular cyclization with a suitably positioned nucleophile. Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, followed by intramolecular cyclization, is a common strategy for forming fused pyridone or pyranone rings.

The benzonitrile group can also participate in cyclization reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a nucleophilic or electrophilic center for intramolecular reactions. For instance, if the formyl group is converted to a primary alcohol, subsequent intramolecular cyclization with the nitrile group (Ritter-type reaction) could lead to the formation of a fused isoindolinone system.

Annulation strategies can involve the reaction of both the formyl and nitrile functionalities with a single reagent. For example, a reagent with two nucleophilic sites could potentially react with the formyl group and the nitrile group (or a derivative) to form a new heterocyclic ring fused to either the imidazole or the benzene (B151609) ring.

Development of Complex Polycyclic Systems

Building upon the reactivity patterns discussed above, "this compound" can serve as a scaffold for the synthesis of complex polycyclic systems. These larger, often rigid, structures are of interest in medicinal chemistry and materials science.

One approach to polycyclic systems involves a stepwise functionalization and cyclization strategy. For example, a palladium-catalyzed cross-coupling reaction on the benzonitrile ring could introduce a substituent bearing a reactive functional group. This new group could then undergo an intramolecular cyclization with the formyl-imidazole moiety, leading to a fused polycyclic system.

Tandem or cascade reactions offer a more efficient route to complex molecules. A carefully designed reaction sequence could be initiated at one of the functional groups, with subsequent spontaneous cyclizations leading to the formation of multiple rings in a single operation. For instance, a reaction that transforms the nitrile group into a reactive intermediate could trigger an intramolecular cyclization with the formyl group or a derivative thereof.

Synthesis and Characterization of Analogs and Functionalized Derivatives

Substitution Patterns on the Imidazole (B134444) Ring

The imidazole ring is a primary target for derivatization due to its chemical versatility. researchgate.netiosrjournals.org Substitutions can be introduced at the C2 and C4 positions to alter the electronic and steric profile of the molecule. Common synthetic strategies include electrophilic substitution reactions, such as nitration, and the introduction of alkyl or halo groups. The formyl group at the C5 position also serves as a versatile handle for further transformations.

For instance, the introduction of a nitro group, a potent electron-withdrawing group, can significantly impact the electron density of the imidazole ring. researchgate.net Conversely, alkyl groups can be introduced to increase lipophilicity. The synthesis of such derivatives often involves multi-step sequences starting from simpler imidazole precursors. researchgate.net Characterization of these new analogs relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) to confirm the position of new substituents, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to verify molecular weight. researchgate.net

| Position | Substituent | Synthetic Precursor/Reagent | Potential Effect | Reference |

|---|---|---|---|---|

| C2 | -CH3 | 2-Methylimidazole | Increased lipophilicity | researchgate.net |

| C4 | -Cl | N-Chlorosuccinimide | Altered electronic properties | nih.gov |

| C2, C4 | -NO2 | Nitric Acid/Sulfuric Acid | Increased electrophilicity of the ring | researchgate.net |

| C5-formyl | -CH2OH | Sodium borohydride (B1222165) | Conversion to alcohol | nih.gov |

Modifications of the Benzonitrile (B105546) Framework

The nitrile group itself is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or converted into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid. Such transformations significantly alter the polarity and hydrogen bonding capabilities of the molecule. Cascade reactions involving 2-formylbenzonitrile precursors have been developed to create complex isoindolinone structures, highlighting the reactivity of this framework. nih.govresearchgate.net

| Modification Type | Example | Synthetic Approach | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Ring Substitution | Addition of Methoxy group | Use of 2-methyl-x-methoxybenzonitrile starting material | -OCH3 on benzene (B151609) ring | nih.gov |

| Nitrile Conversion | Hydrolysis | Acid or base-catalyzed hydrolysis | Carboxylic acid (-COOH) | General Organic Chemistry |

| Nitrile Conversion | Cycloaddition | Reaction with sodium azide (B81097) | Tetrazole ring | General Organic Chemistry |

| Cascade Reaction | Reaction with anilines | Electrochemical synthesis | N-Aryl Isoindolinone | nih.gov |

Alterations of the Methylene (B1212753) Bridge

Synthetic strategies for altering the linker could include:

Homologation: Creating an ethylene (B1197577) (-CH2CH2-) bridge by using a 2-(2-haloethyl)benzonitrile precursor.

Introduction of Heteroatoms: Replacing the carbon with an oxygen (ether linkage) or sulfur (thioether linkage) by reacting a halosubstituted imidazole with a 2-(hydroxymethyl)benzonitrile (B1590355) or 2-(mercaptomethyl)benzonitrile.

Rigidification: Incorporating the bridge into a cyclic system to lock the conformation, potentially by using a fused-ring precursor.

These modifications would directly impact the spatial relationship between the two aromatic rings, a key factor in modulating chemical properties.

Incorporation of Additional Heterocyclic Systems

The core structure can be expanded by incorporating other heterocyclic rings, a common strategy in medicinal chemistry to explore new chemical space. medcraveonline.comnih.gov The formyl group on the imidazole ring is an ideal starting point for such modifications. For example, it can undergo condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, which can then be cyclized to form five-membered heterocycles like pyrazoles or isoxazoles.

Another advanced approach is the use of "click chemistry." An analog of the parent compound could be synthesized where the formyl group is replaced by an azide or an alkyne. This functionalized intermediate can then be readily coupled with a variety of other molecules containing the complementary functional group to form triazole-linked hybrid compounds. nih.gov This method allows for the rapid generation of a large and diverse library of derivatives.

| Starting Functionality | Reaction Type | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| C5-Formyl Group | Condensation/Cyclization | Thiosemicarbazide | Thiadiazole | researchgate.net |

| C5-Formyl Group | Condensation | Hydrazine derivatives | Hydrazone (precursor to pyrazole, etc.) | medcraveonline.com |

| Azide-functionalized analog | Click Chemistry (CuAAC) | Terminal alkyne | 1,2,3-Triazole | nih.gov |

| Benzonitrile group | Reaction with diamines | o-Phenylenediamine | Benzimidazole | nih.gov |

Design Principles for Modulating Chemical Properties through Structural Variation

The synthesis of analogs is guided by rational design principles aimed at fine-tuning the molecule's chemical properties. Structural variations are introduced to systematically alter characteristics such as electronic distribution, lipophilicity, steric profile, and metabolic stability.

Lipophilicity and Solubility: The balance between hydrophilicity and lipophilicity can be adjusted by adding nonpolar alkyl chains to increase lipophilicity or polar functional groups (e.g., -OH, -COOH) to increase aqueous solubility.

Steric Hindrance: Incorporating bulky substituents can restrict bond rotation, as seen with the methylene bridge, leading to more defined molecular conformations. researchgate.net This can enforce a specific geometry that may be desirable for selective chemical reactions.

Metabolic Stability: Certain functional groups are prone to metabolic degradation. Design principles may involve replacing these "soft spots" with more robust groups. For example, replacing an ester with an amide or a methyl group with a trifluoromethyl group.

Structure-Reactivity and Structure-Selectivity Relationships of Derivatives

The relationship between a molecule's structure and its chemical reactivity or selectivity is a cornerstone of organic chemistry. For derivatives of 2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile, these relationships are evident in how structural changes affect the behavior of the key functional groups.

Reactivity of the Formyl Group: The electrophilicity of the aldehyde's carbonyl carbon is highly sensitive to substituents on the imidazole ring. An electron-withdrawing group at the C2 or C4 position would increase the aldehyde's reactivity towards nucleophiles. Conversely, an electron-donating group would decrease its reactivity. This allows for tuning the conditions needed for reactions such as reductive amination or Wittig reactions.

Reactivity of the Nitrile Group: The reactivity of the nitrile group towards nucleophilic addition or hydrolysis can be influenced by substituents on the benzonitrile ring. These reactions are often catalyzed by acids or bases, and the electronic nature of the ring can affect the ease of protonation or the stability of intermediates.

Conformational Selectivity: As discussed, steric clashes introduced by bulky substituents can favor certain rotational isomers (rotamers). researchgate.net This conformational locking can lead to selectivity in reactions where the transition state geometry is critical. For example, if a derivative exists predominantly in one conformation, a reagent might selectively approach from the less hindered face, leading to a single product isomer.

Advanced Applications in Materials Science and Catalysis

Role in Supramolecular Chemistry and Self-Assembly

The assembly of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The distinct functional groups within 2-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile provide multiple avenues for self-assembly, enabling the formation of complex architectures.

Hydrogen Bonding Networks

The presence of a formyl group (CHO) and nitrogen atoms within the imidazole (B134444) ring makes this compound a prime candidate for forming extensive hydrogen bonding networks. The oxygen atom of the formyl group can act as a hydrogen bond acceptor, while the nitrogen atoms of the imidazole ring, particularly the N3 atom, can also accept hydrogen bonds. In the presence of suitable donor molecules, intricate and stable supramolecular structures can be established. These networks are fundamental in crystal engineering, influencing the packing of molecules in the solid state and determining the material's bulk properties.

π-π Stacking Interactions

Aromatic systems, such as the imidazole and benzonitrile (B105546) rings in the title compound, are known to engage in π-π stacking interactions. These non-covalent interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial in the self-assembly of planar molecules. It is anticipated that this compound would exhibit π-π stacking, leading to the formation of columnar or layered structures. The precise geometry of this stacking (e.g., face-to-face or offset) would be influenced by the electronic nature and steric hindrance of the substituents. Such interactions are vital for the stability of supramolecular assemblies and can influence the electronic and photophysical properties of the resulting materials.

Coordination Polymer Formation

The nitrogen atoms of the imidazole ring are excellent coordinating sites for metal ions, a property widely exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). The N3 atom of the imidazole ring in this compound can act as a monodentate ligand, bridging metal centers to form one-, two-, or three-dimensional networks. Furthermore, the oxygen atom of the formyl group could also participate in coordination, potentially leading to chelation or more complex bridging modes. The benzonitrile group, while a weaker coordinator, could also interact with certain metal ions. The ability to form such coordination polymers opens up possibilities for creating materials with tailored porosity, catalytic activity, and magnetic properties.

Applications in Optical Materials

The electronic structure of this compound, characterized by the linkage of electron-donating (imidazole) and electron-withdrawing (formyl, nitrile) groups via a flexible methylene (B1212753) bridge and a benzene (B151609) ring, suggests potential for interesting optical properties.

Design of Fluorescent Probes

Potential Chemical Mechanism: Upon photoexcitation, an electron could be promoted from a higher occupied molecular orbital (HOMO), likely localized on the more electron-rich imidazole and benzene rings (donor part), to a lower unoccupied molecular orbital (LUMO), which would be expected to have significant contributions from the electron-withdrawing formyl and nitrile groups (acceptor part). The relaxation from this ICT state to the ground state would result in the emission of light (fluorescence). The efficiency and wavelength of this fluorescence would be highly sensitive to the local environment, such as solvent polarity, which could be exploited in the design of chemical sensors. For instance, interaction of the formyl or nitrile group with specific analytes could modulate the ICT process, leading to a detectable change in the fluorescence signal.

Non-linear Optical Properties

Molecules with a significant difference in dipole moment between their ground and excited states, particularly D-π-A structures, are known to exhibit non-linear optical (NLO) properties. These properties are crucial for applications in photonics and optoelectronics, such as in optical switching and frequency conversion. Benzimidazole derivatives, which are structurally related to the imidazole core of the title compound, have been investigated for their NLO behavior. nih.govresearchgate.net

The D-π-A-like arrangement within this compound suggests that its derivatives could possess second-order NLO properties. The application of an external electric field could induce a non-linear polarization in the material, a prerequisite for effects like second-harmonic generation. The magnitude of the NLO response would be dependent on the molecular hyperpolarizability, which could be tuned by modifying the donor and acceptor strengths of the substituents on the aromatic rings. While experimental verification is required, the molecular structure of this compound provides a promising scaffold for the development of new NLO materials.

Utilization as Ligands in Catalysis

The potential of this compound as a ligand in catalysis is predicated on the functionalities present within its molecular structure, namely the imidazole ring, the formyl group, and the benzonitrile moiety. The imidazole ring is a well-established coordinating group in transition metal catalysis, acting as a strong sigma-donor ligand. The additional formyl and benzonitrile groups could, in principle, offer further coordination sites or be modified to tune the electronic and steric properties of potential catalysts.

Metal-Organic Frameworks (MOFs)

There are no published reports on the use of this compound as a building block for Metal-Organic Frameworks (MOFs). Imidazole and its derivatives are frequently employed as ligands in the construction of MOFs due to their ability to form stable coordination bonds with a variety of metal ions. These frameworks are of interest for applications in gas storage, separation, and catalysis. The bifunctional nature of a molecule like this compound, containing both a coordinating imidazole ring and other potentially reactive or coordinating groups, suggests a theoretical possibility for its incorporation into MOF structures. However, no such research has been documented.